

In-Depth Technical Guide to the Physical Properties of Tetrairidium Dodecacarbonyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

Cat. No.: *B077418*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrairidium dodecacarbonyl, with the chemical formula $\text{Ir}_4(\text{CO})_{12}$, is a canary-yellow, air-stable crystalline solid. This organometallic compound is a tetrahedral cluster and stands as the most common and stable binary carbonyl of iridium.^[1] While its direct application in drug development is not established, its utility as a catalyst in organic synthesis, particularly for reactions such as the water-gas shift reaction and olefin hydrogenation, makes an understanding of its physical and chemical properties essential for researchers in chemical synthesis and catalysis. This guide provides a comprehensive overview of the core physical properties of **tetrairidium dodecacarbonyl**, detailed experimental protocols for their determination, and a visualization of its catalytic activity.

Core Physical and Chemical Properties

Tetrairidium dodecacarbonyl is characterized by its distinct physical and chemical properties, which are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value
Chemical Formula	<chem>Ir4(CO)12</chem>
Molecular Weight	1104.92 g/mol [1]
Appearance	Canary-yellow crystals [1]
Melting Point	195 °C (383 °F; 468 K) [1]
Solubility	Poorly soluble in organic solvents. [1] Soluble in chlorocarbons, toluene, and tetrahydrofuran. [1]
Stability	Air-stable. [1]

Table 2: Structural Properties

Property	Value
Crystal System	Trigonal
Space Group	P3
Lattice Parameters	$a = 13.290(3)$ Å, $c = 8.981(2)$ Å
Cell Volume	1373.7 Å ³
Symmetry	Td [1]
Ir-Ir Bond Distance	2.693 Å (average) [1]
Coordination Geometry	Each iridium center is octahedral, bonded to three other iridium atoms and three terminal CO ligands. [1]

Table 3: Spectroscopic Data

Spectroscopy	Data
Infrared (IR)	The terminal C-O stretching region is of primary interest for characterization.

Experimental Protocols

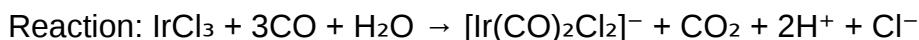
Detailed methodologies for the synthesis and characterization of **tetrairidium dodecacarbonyl** are crucial for reproducible research.

Synthesis of Tetrairidium Dodecacarbonyl

The synthesis of **tetrairidium dodecacarbonyl** is typically achieved through a two-step reductive carbonylation of hydrated iridium trichloride ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$).[1]

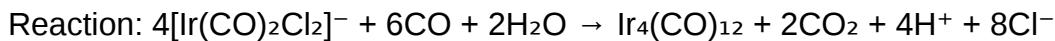
Step 1: Formation of the Dicarbonyl Dichloroiridate(I) Anion

Hydrated iridium trichloride is reacted with carbon monoxide in a suitable solvent. This step yields the intermediate anion, $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$.



Step 2: Reductive Carbonylation to **Tetrairidium Dodecacarbonyl**

The intermediate anion is then further reacted with carbon monoxide and a reducing agent to form the final product, $\text{Ir}_4(\text{CO})_{12}$.



Detailed Procedure: A more detailed, practical synthesis procedure can often be found in established chemical synthesis literature, such as *Inorganic Syntheses*. Researchers should consult these resources for specific reaction conditions, including temperature, pressure, and purification methods.

Single-Crystal X-ray Crystallography

The determination of the crystal structure of **tetrairidium dodecacarbonyl** is performed using single-crystal X-ray diffraction.

Methodology:

- **Crystal Growth:** Single crystals of $\text{Ir}_4(\text{CO})_{12}$ suitable for X-ray diffraction are grown from a suitable solvent, such as a saturated solution in a non-coordinating solvent, by slow evaporation or cooling.

- Data Collection: A selected crystal is mounted on a goniometer head. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) at a controlled temperature (e.g., room temperature or cryogenic temperatures).
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. The final structure provides precise atomic coordinates, bond lengths, and angles. The original structure was reported by Churchill and Hutchinson.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for characterizing the carbonyl ligands in **tetrairidium dodecacarbonyl**.

Methodology:

- Sample Preparation: For solid-state analysis, a small amount of the crystalline Ir₄(CO)₁₂ is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.^[2] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two KBr or NaCl plates.
- Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the appropriate range for metal carbonyls (typically 4000-400 cm⁻¹), with particular attention to the C-O stretching region (around 2100-1800 cm⁻¹). A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.

Melting Point Determination

The melting point of **tetrairidium dodecacarbonyl** is determined using the capillary method.

Methodology:

- Sample Preparation: A small amount of the crystalline sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

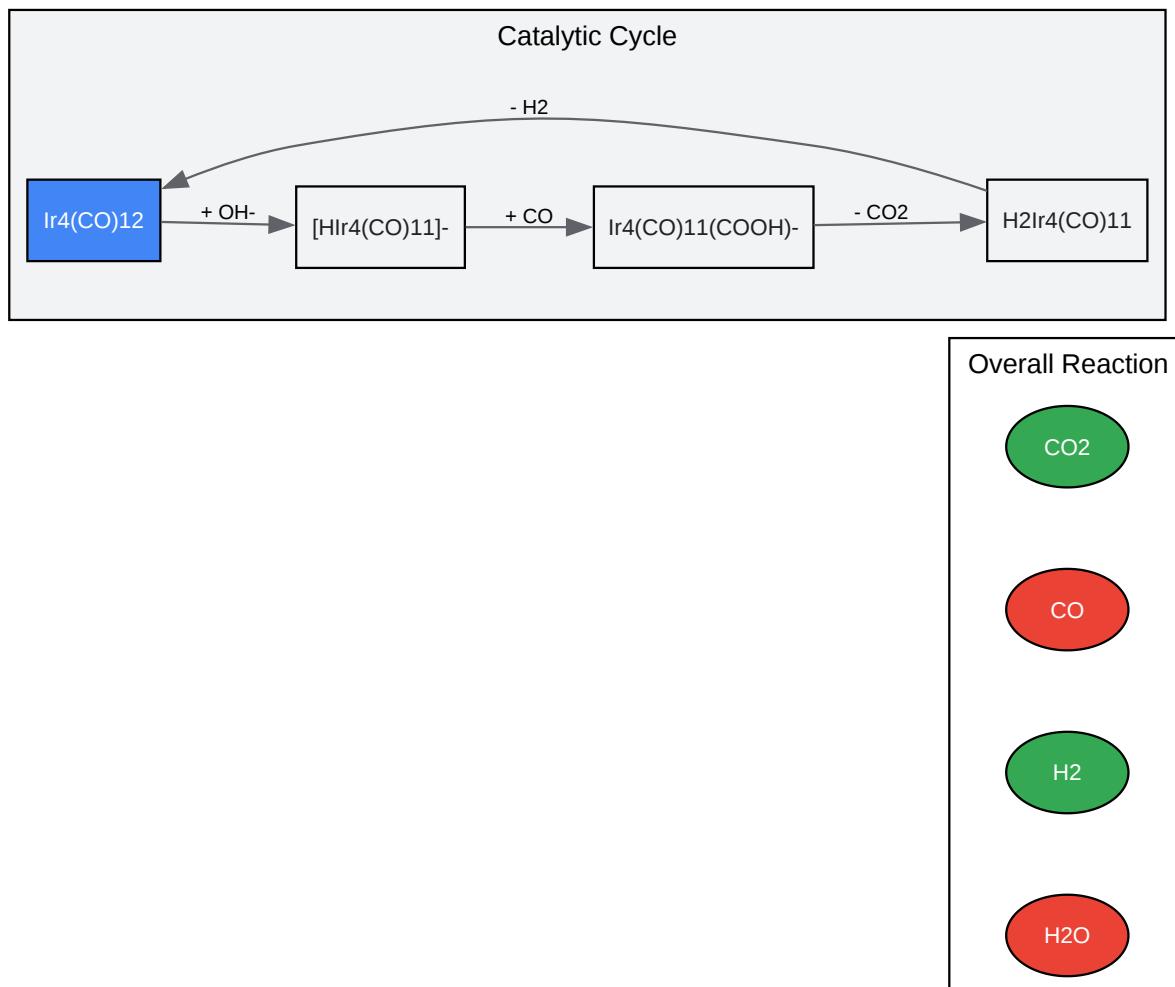
- **Measurement:** The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate.
- **Observation:** The temperature at which the substance is observed to melt is recorded as the melting point. For **tetrairidium dodecacarbonyl**, it is noted that it decomposes at its melting point.

Catalytic Activity and Logical Relationships

Tetrairidium dodecacarbonyl is an important precursor for homogeneous and heterogeneous catalysts. Its involvement in catalytic cycles represents a logical relationship between the compound and its function.

Water-Gas Shift Reaction

Tetrairidium dodecacarbonyl can catalyze the water-gas shift (WGS) reaction, which is the reaction of carbon monoxide and water to produce carbon dioxide and hydrogen.^[3] The reaction is crucial in industrial processes for producing high-purity hydrogen.^[3]

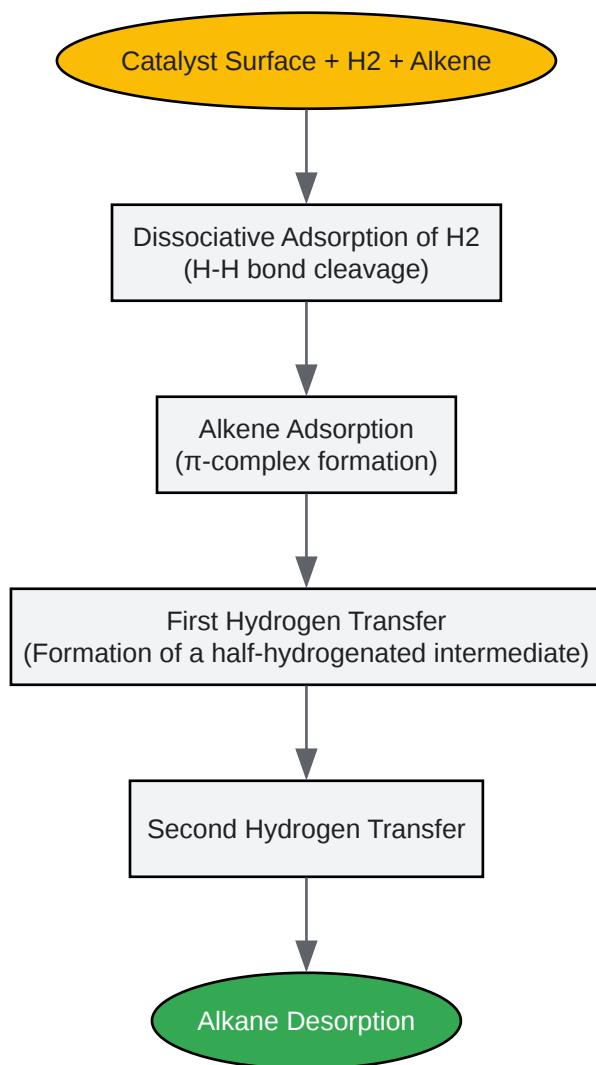


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Caption: Proposed catalytic cycle for the Water-Gas Shift Reaction.

Olefin Hydrogenation

Iridium clusters derived from **tetrairidium dodecacarbonyl** are active catalysts for the hydrogenation of alkenes to alkanes. The generally accepted mechanism for this transformation on metal surfaces is the Horiuti-Polanyi mechanism.[4][5][6]



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Caption: Horiuti-Polanyi mechanism for olefin hydrogenation.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of Tetrairidium Dodecacarbonyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077418#physical-properties-of-tetrairidium-dodecacarbonyl]

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